N-(4-formyl-thiazol-2-yl)-isobutyramide

Fragment-based drug discovery Parallel library synthesis Covalent probe design

This compound uniquely combines the 2-isobutyramide pharmacophore with a reactive 4-formyl handle, enabling one-step diversification via reductive amination or oxime formation—capabilities absent in 5-substituted analogs. Its electron-withdrawing core reduces thiazole basicity (predicted pKa ~9.44), improving CNS permeability potential. Ideal for fragment-based covalent screening and antiviral (HCV) hit expansion. Single-batch procurement supports 50–200 compound library synthesis in 1–2 weeks, avoiding multi-step de novo campaigns.

Molecular Formula C8H10N2O2S
Molecular Weight 198.24 g/mol
Cat. No. B8427518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-formyl-thiazol-2-yl)-isobutyramide
Molecular FormulaC8H10N2O2S
Molecular Weight198.24 g/mol
Structural Identifiers
SMILESCC(C)C(=O)NC1=NC(=CS1)C=O
InChIInChI=1S/C8H10N2O2S/c1-5(2)7(12)10-8-9-6(3-11)4-13-8/h3-5H,1-2H3,(H,9,10,12)
InChIKeyLYMVEIMCUCPSEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Formyl-thiazol-2-yl)-isobutyramide – Fragment-Sized 2-Aminothiazole Aldehyde for Targeted Library Synthesis


N-(4-Formyl-thiazol-2-yl)-isobutyramide (CAS 737822-98-9) is a fragment-sized (MW 198.24 g/mol, C₈H₁₀N₂O₂S) 2-aminothiazole derivative bearing a reactive 4-formyl (aldehyde) handle and a 2-isobutyramide side chain . The compound occupies a narrow, specific region within the aminothiazole-isobutyramide chemical space: it retains the 2-isobutyramide pharmacophore found in the CDK5 hit N-(5-isopropyl-thiazol-2-yl)isobutyramide (IC₅₀ ~320 nM, cdk5/p25) [1], but relocates the substituent from the 5-position to the 4-position while replacing the lipophilic isopropyl group with a polar, electrophilic aldehyde. This substitution pattern creates a marked shift in both physicochemical profile and synthetic utility relative to its closest analogs.

Why N-(4-Formyl-thiazol-2-yl)-isobutyramide Cannot Be Swapped with Other 2-Aminothiazole Isobutyramides


The 2-aminothiazole isobutyramide scaffold exhibits strong structure-activity dependence on the nature and position of thiazole ring substituents. In the CDK5/p25 inhibitor series, Helal et al. demonstrated that moving the substituent from the 5-position to the 4-position drastically altered kinase activity, and that up to 60-fold potency improvements and 12-fold selectivity shifts were achievable through peripheral modifications alone [1]. The 4-formyl group of the target compound is chemically distinct from the 5-isopropyl, 5-aryl, or 5-heteroaryl substituents found in common analogs: it is electron-withdrawing (σₚ ~0.42 for CHO), capable of reversible covalent interactions with biological nucleophiles (Schiff base formation), and serves as a diversification point for parallel library synthesis [2]. Consequently, treating this compound as interchangeable with any 5-substituted or 4-alkyl/aryl thiazole isobutyramide will lead to erroneous biological annotations, wasted synthetic effort, and unreliable procurement decisions.

Quantitative Differentiation: N-(4-Formyl-thiazol-2-yl)-isobutyramide vs. Closest Analogs


Aldehyde Functional Handle Enables Diversification Chemistry Absent in 5-Alkyl-Thiazole Isobutyramides

The 4-formyl group provides a reactive aldehyde that is not present in the 5-isopropyl analog N-(5-isopropyl-thiazol-2-yl)isobutyramide (cdk5/p25 IC₅₀ ~320 nM) [1] or the 5-aryl LIMK inhibitor series [2]. The aldehyde enables reductive amination, oxime/hydrazone ligation, Grignard addition, and Horner-Wadsworth-Emmons olefination without the need for protecting-group manipulation at the 2-isobutyramide, providing a single-step diversification pathway. By contrast, the 5-isopropyl and 5-aryl analogs require de novo synthesis for each new analog, increasing library generation time by an estimated 3–5 synthetic steps per compound.

Fragment-based drug discovery Parallel library synthesis Covalent probe design

Reversed Electronics and Predicted pKa Shift Distinguish 4-Formyl from 5-Alkyl and 4-Alkyl Analogs

The target compound has a predicted pKa of 9.44±0.50 for the thiazole nitrogen conjugate acid . The electron-withdrawing 4-formyl group (σₚ ~0.42) reduces the basicity of the thiazole ring nitrogen by approximately 1.0–1.5 pKa units relative to 4-alkyl- or 5-alkyl-substituted 2-aminothiazoles (typical predicted pKa ~10.5–11.0 for the conjugate acid of the thiazole nitrogen). This shift is quantitative: the electron-deficient thiazole core will have a lower fraction of protonated species at physiological pH (pH 7.4) versus 5-isopropyl-thiazol-2-yl isobutyramide, potentially improving passive membrane permeability and reducing P-glycoprotein recognition.

Physicochemical profiling Permeability prediction Ligand efficiency metrics

Distinct Patent-Prosecuted Target Space: HCV Protease vs. CDK5 Kinase Indication

N-(4-Formyl-thiazol-2-yl)-isobutyramide has been specifically disclosed in patents related to hepatitis C virus (HCV) protease inhibitors , whereas the closely related 5-substituted analog N-(5-isopropyl-thiazol-2-yl)isobutyramide was developed as a CDK5/p25 kinase inhibitor for Alzheimer's disease [1]. This represents a complete target-class switch: from a CNS kinase (CDK5, intracellular) to a viral protease (HCV, requires different cellular penetration and selectivity profile). The 4-formyl compound therefore occupies a distinct intellectual property and target space, meaning researchers working on antiviral thiazoles should not substitute the 5-isopropyl CDK5 analog.

Antiviral drug discovery Kinase inhibitor selectivity Patent landscape analysis

Purity Specification of 95% Enables Reproducible Fragment Screening at ≤10 mM DMSO Stock Concentrations

Commercially supplied N-(4-formyl-thiazol-2-yl)-isobutyramide is specified at 95% purity . At a fragment screening concentration of 10 mM (DMSO stock), this translates to ≤0.5 mM total impurity load, with any single impurity typically ≤0.1 mM. In a biochemical assay running at 10 µM compound (100× dilution), the maximum single-impurity concentration is ≤100 nM—below the typical hit threshold for most fragment screens (IC₅₀ < 1 mM for fragments). By contrast, the 5-isopropyl analog N-(5-isopropyl-thiazol-2-yl)isobutyramide is not commercially listed at defined purity for fragment screening use, requiring in-house resynthesis and QC, adding an estimated 2–3 weeks to the procurement cycle.

Fragment screening QC Compound management Assay reproducibility

High-Value Application Scenarios for N-(4-Formyl-thiazol-2-yl)-isobutyramide in Research and Industrial Procurement


Fragment-Based Lead Generation: Single-Step Library Synthesis via Aldehyde Diversification

The 4-formyl group enables rapid parallel synthesis of 50–200 compound sub-libraries through reductive amination with commercial amine collections or oxime/hydrazone formation with hydroxylamine/hydrazine building blocks . This one-step diversification capability is not available in the 5-isopropyl or 5-aryl thiazole isobutyramide analogs, which require multi-step de novo synthesis for each new derivative. Fragment screening groups can purchase a single batch of the parent aldehyde and generate a focused library within 1–2 weeks, versus 6–8 weeks for a comparable multi-step synthesis campaign on the 5-substituted scaffold. This approach is particularly suited for hit expansion around the 2-aminothiazole core in antiviral (HCV) and kinase-directed fragment campaigns [1].

Covalent Fragment Screening: Reversible Schiff Base Formation with Catalytic Lysines

The electrophilic 4-formyl group can form reversible imine adducts with surface-exposed lysine residues in protein active sites, making this compound a candidate for covalent fragment screening by mass spectrometry (protein MS) or Tethering approaches. The electron-withdrawing nature of the 4-formylthiazole core (predicted thiazole N pKa 9.44 ) reduces the electrophilicity of the aldehyde compared to benzaldehyde analogs, potentially reducing non-specific reactivity while retaining target engagement. This property is not shared by the 5-isopropyl analog (no electrophilic handle) or by 4-hydroxymethyl analogs (require activation for covalent attachment), positioning the 4-formyl compound uniquely for reversible covalent probe development.

Pharmacokinetic Property Screening for CNS-Penetrant Thiazole Series

The reduced thiazole ring basicity (predicted pKa 9.44 vs. ~10.5–11.0 for 5-alkyl analogs ) suggests a lower fraction of positively charged species at physiological pH (7.4), which is correlated with improved passive CNS permeability. Medicinal chemistry teams evaluating thiazole-based CNS drug candidates should include the 4-formyl compound in a panel of position-scanned thiazole isobutyramides to experimentally validate the pKa–permeability relationship. The compound serves as the key representative of an electron-deficient thiazole core in this comparison set, distinct from the electron-rich 5-alkyl and 5-aryl analogs.

Antiviral Lead Optimization Starting Point: HCV Protease Inhibitor Chemical Series

The compound's specific disclosure in HCV protease inhibitor patents indicates its use as a core intermediate in antiviral medicinal chemistry programs. Researchers pursuing HCV non-structural protein inhibitors (NS3/4A protease, NS5A, or NS5B) can use N-(4-formyl-thiazol-2-yl)-isobutyramide as a validated starting scaffold for structure-guided optimization. The aldehyde group can be elaborated to α,β-unsaturated carbonyl warheads for covalent protease inhibition or reduced to the hydroxymethyl analog for metabolic stability studies (as demonstrated in the patented MnO₂ oxidation/reduction pathway [1]). This contrasts with the 5-isopropyl analog, which is firmly associated with CNS kinase programs and has no established antiviral utility.

Quote Request

Request a Quote for N-(4-formyl-thiazol-2-yl)-isobutyramide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.